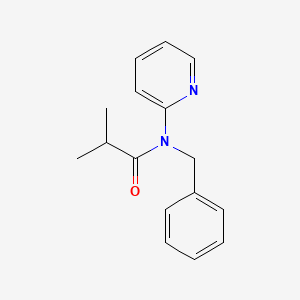

![molecular formula C20H23N5O B5587580 11-butyl-3-isobutyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B5587580.png)

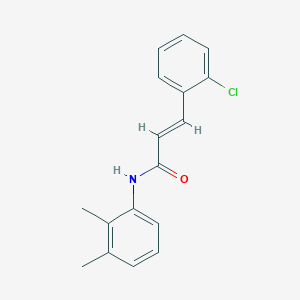

11-butyl-3-isobutyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest is a complex heterocyclic molecule that lies within the realm of pyrimidoquinoline and quinoxaline derivatives. These classes of compounds are known for their wide range of biological activities and have attracted considerable interest in both medicinal chemistry and synthetic organic chemistry. The focus will be on the synthetic approaches, structural elucidation, and the broad spectrum of chemical and physical properties that characterize these molecules.

Synthesis Analysis

Recent research has developed various synthetic strategies for compounds within the pyrimidoquinoline and quinoxaline families. For instance, a novel synthetic protocol utilizing copper-catalyzed one-pot multicomponent reactions allows for the efficient synthesis of pyrimido[4,5-b]quinolin-4-ones. This method combines amination, condensation, cyclization, and dehydrogenation reactions in a single step, offering a practical approach to synthesizing complex compounds (Zhang, Guo, & Fan, 2015).

Molecular Structure Analysis

The molecular structure of pyrimidoquinoline and quinoxaline derivatives has been extensively characterized using various spectroscopic techniques. One study detailed the synthesis and characterization of a quinoxaline derivative, highlighting the use of NMR, MS, IR, UV-vis spectroscopy, and X-ray crystallography. These techniques provide comprehensive insights into the electronic and structural properties of these compounds (Faizi et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of pyrimidoquinoline and quinoxaline derivatives is influenced by their structural features. These compounds participate in various chemical reactions, including coupling reactions and cyclization processes. For example, the palladium-catalyzed intramolecular arylation has been employed to synthesize novel tetracyclic structures within this chemical family, demonstrating the compounds' versatility in organic synthesis (Delest et al., 2004).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline nature, play a crucial role in the application of these compounds. While specific data on "11-butyl-3-isobutyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one" are not directly available, related studies on quinoxaline derivatives reveal significant insights into their physical characteristics. These properties are often determined using analytical and spectroscopic methods, facilitating the compounds' purification and application in various fields (Kasatkina et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are pivotal for understanding the compound's behavior in biological systems and synthetic applications. Pyrimidoquinoline and quinoxaline derivatives exhibit a range of chemical behaviors, from acting as intermediates in organic synthesis to serving as core structures in pharmacologically active molecules. Their reactivity patterns are essential for designing novel compounds with desired biological activities (Wang et al., 2013).

Propriétés

IUPAC Name |

17-butyl-13-(2-methylpropyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O/c1-4-5-10-25-18-16(20(26)24(12-21-18)11-13(2)3)17-19(25)23-15-9-7-6-8-14(15)22-17/h6-9,12-13H,4-5,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLAQVDUYIUGKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C3=NC4=CC=CC=C4N=C31)C(=O)N(C=N2)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-butyl-3-isobutyl-3H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4(11H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methoxyphenyl)-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5587498.png)

![1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-ethoxyphenyl)ethanone](/img/structure/B5587506.png)

![N-{(3S*,4R*)-1-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5587519.png)

![2-(2-oxo-1-azepanyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5587527.png)

![4-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5587538.png)

![5-cyclohexyl-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5587543.png)

![7-[(5-phenyl-2-thienyl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5587551.png)

![N-[(2-methylphenyl)(4-pyridinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5587559.png)

![1-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]azepane](/img/structure/B5587574.png)